

what is the CAS number for meso-hydrobenzoin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	meso-Hydrobenzoin	
Cat. No.:	B1201251	Get Quote

A Technical Guide to meso-Hydrobenzoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-hydrobenzoin, also known by its systematic name (1R,2S)-1,2-diphenylethane-1,2-diol, is an organic compound and a diastereomer of hydrobenzoin.[1][2] Due to its unique stereochemistry, it possesses a plane of symmetry, rendering it achiral despite having two chiral centers. Its Chemical Abstracts Service (CAS) registry number is 579-43-1.[1][2][3] **Meso-hydrobenzoin** serves as a valuable precursor and building block in various fields of chemical synthesis, including the development of pharmaceutical agents.[4] This guide provides an in-depth overview of its chemical properties, a detailed protocol for its synthesis, and insights into its biological significance, particularly as a modulator of muscarinic acetylcholine receptors.

Physicochemical and Spectroscopic Data

The key physical and chemical properties of **meso-hydrobenzoin** are summarized below. This data is essential for its identification, handling, and application in experimental settings.

Property	Value	Reference(s)
CAS Number	579-43-1	[1][2]
Molecular Formula	C14H14O2	[2]
Molecular Weight	214.26 g/mol	
Appearance	White to off-white crystalline solid	
Melting Point	137-139 °C	
Solubility	Soluble in ethanol (25 mg/mL)	
¹H NMR (CDCl₃)	δ ~4.98 (s, 2H, CH-OH), δ ~7.30-7.45 (m, 10H, Ar-H)	[5]
IR Spectrum (KBr)	Broad O-H stretch (~3200- 3500 cm ⁻¹), C-H (aromatic), C- O stretch	[1][6]

Experimental Protocols: Synthesis of meso-Hydrobenzoin

The most common and diastereoselective method for synthesizing **meso-hydrobenzoin** is the reduction of benzil using sodium borohydride (NaBH₄) in an alcoholic solvent.[7] This process is favored for its high yield of the meso isomer.

Detailed Methodology

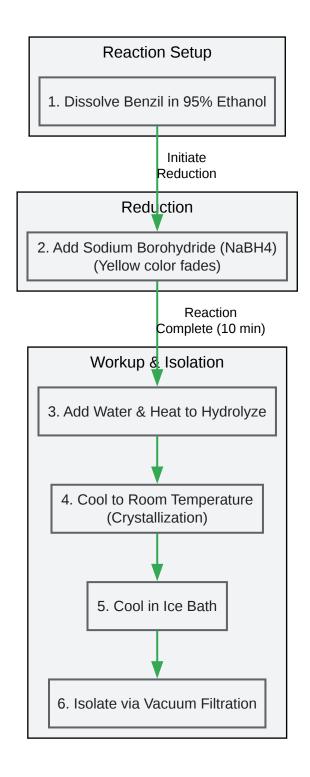
Objective: To synthesize **meso-hydrobenzoin** via the sodium borohydride reduction of benzil.

Materials:

- Benzil (C14H10O2)
- Sodium borohydride (NaBH₄)
- 95% Ethanol

Foundational & Exploratory

- Deionized water
- Erlenmeyer flask (50 mL)
- Stir bar or swirling capability
- Heating plate
- Ice water bath
- Büchner funnel and filter flask
- Filter paper


Procedure:

- Dissolution of Benzil: Add approximately 2.5 mmol of benzil (a yellow solid) and 4 mL of 95% ethanol to a 50-mL Erlenmeyer flask. Swirl the flask for several minutes. Note that the benzil may not dissolve completely at this stage.[7][8]
- Reduction Reaction: Carefully add 2.5 mmol of sodium borohydride to the suspension. Use an additional 1 mL of 95% ethanol to wash any residual powder from the flask walls into the solution.[7] The yellow color of the benzil should fade as the reaction proceeds, typically completing within 10 minutes.[8]
- Hydrolysis: To hydrolyze the intermediate borate ester, add 5 mL of deionized water to the reaction mixture. Gently heat the solution to a boil.[7]
- Crystallization: If the solution is clear, remove it from the heat. Add more water dropwise until
 the solution begins to appear cloudy, indicating the onset of precipitation. Do not exceed a
 total of 10 mL of added water. Allow the flask to cool slowly to room temperature to promote
 the formation of crystals.[7]
- Isolation and Purification: Once crystallization at room temperature is complete, place the flask in an ice water bath for 20-30 minutes to maximize the yield of the precipitate.[7] Collect the white crystalline product, **meso-hydrobenzoin**, by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water and allow them to air dry.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **meso-hydrobenzoin** from benzil.

Click to download full resolution via product page

Workflow for the synthesis of meso-hydrobenzoin.

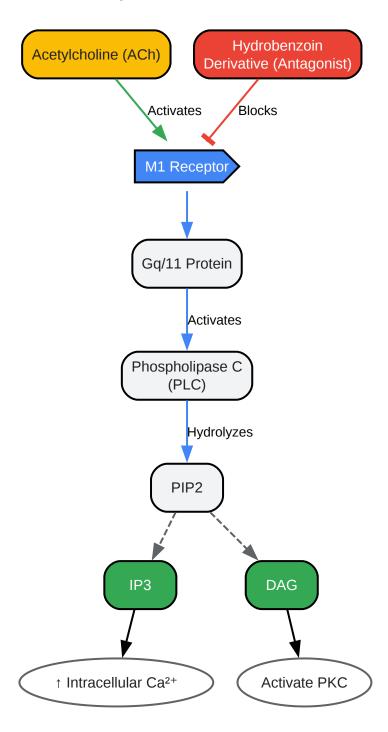
Biological Activity and Signaling Pathways

While **meso-hydrobenzoin** itself is primarily a synthetic intermediate, its structural motif is of significant interest in drug development. Specifically, derivatives of hydrobenzoin have been investigated as modulators of G protein-coupled receptors, such as the muscarinic acetylcholine receptors (mAChRs).[4]

Antagonism of Muscarinic Acetylcholine Receptor M1

Muscarinic receptors are crucial for signal transduction in the central and peripheral nervous systems.[4] The M1 subtype, coupled to Gq/11 proteins, activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).

A study involving stereoisomeric hydrobenzoin esters of arecaidine demonstrated that these compounds act as antagonists at the M1 muscarinic receptor.[4] The binding affinity was found to be stereochemistry-dependent, highlighting the importance of molecular geometry in ligand-receptor interactions.


Compound	K _i toward M1 Receptor (nM)	Reference
(R,R)-hydrobenzoin ester of arecaidine	99 ± 19	[4]
(S,S)-hydrobenzoin ester of arecaidine	800 ± 200	[4]
(R,S)-hydrobenzoin ester of arecaidine	380 ± 90	[4]

The data indicates that the (R,R)-isomer possesses the highest affinity for the M1 receptor, making its structural backbone a promising starting point for the development of selective M1 antagonists.[4]

Signaling Pathway Diagram

The diagram below illustrates the canonical M1 receptor signaling pathway and the inhibitory action of a hydrobenzoin-based antagonist.

Click to download full resolution via product page

Antagonism of the M1 muscarinic receptor pathway.

Conclusion

Meso-hydrobenzoin is a readily synthesizable compound with significant utility in organic chemistry. Its defined stereochemistry makes it an excellent model for studying stereoselective reactions and a valuable chiral building block for more complex molecules. The demonstrated activity of its derivatives as potent and selective antagonists of muscarinic receptors underscores its relevance to drug discovery and development, providing a structural foundation for novel therapeutics targeting neurological and other disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Hydrobenzoin, meso- | C14H14O2 | CID 853018 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. meso-Hydrobenzoin [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. Synthesis, Biological, and Computational Evaluation of Antagonistic, Chiral Hydrobenzoin Esters of Arecaidine Targeting mAChR M1 PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reddit The heart of the internet [reddit.com]
- 7. Borohydride reduction of a ketone [cs.gordon.edu]
- 8. scribd.com [scribd.com]
- To cite this document: BenchChem. [what is the CAS number for meso-hydrobenzoin].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1201251#what-is-the-cas-number-for-meso-hydrobenzoin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com